molecular formula C18H18N4O2 B2888605 6-Amino-1-benzyl-5-(benzylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 379725-34-5

6-Amino-1-benzyl-5-(benzylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B2888605
CAS RN: 379725-34-5
M. Wt: 322.368
InChI Key: NVWATUJGRHJHMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “6-Amino-1-benzyl-5-(benzylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione” has a molecular formula of C18H18N4O2 . It is a type of pyrimidinedione, which is a class of compounds containing a pyrimidine-2,4-dione moiety .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . It also has two benzyl groups attached to the nitrogen atoms on the ring .


Physical And Chemical Properties Analysis

The compound has an average mass of 322.361 Da and a monoisotopic mass of 322.142975 Da .

Scientific Research Applications

Synthesis and Chemical Properties

  • Acylation and 1,3-dipolar cycloaddition reactions involving similar compounds have led to the synthesis of C(6),N(8)-disubstituted isoxanthopterins, highlighting the compound's utility in creating fluorophores and potential imaging agents (Steinlin & Vasella, 2009).
  • Antithrombotic pyrido[4,3-d]pyrimidine-2,4-diones with favorable cerebral and peripheral effects were synthesized, demonstrating the compound’s potential in developing new therapeutics (Furrer, Wágner, & Fehlhaber, 1994).

Biomedical Applications

  • Novel medium-sized lactam ring analogs, including derivatives of similar compounds, have shown potent antibacterial activity, supported by molecular docking studies (Harita et al., 2017).
  • Pyrimidines, akin to the core structure of the mentioned compound, have been identified as cofactors for phenylalanine hydroxylase, suggesting their potential in studying enzyme mechanisms and designing enzyme inhibitors (Bailey & Ayling, 1978).

Material Science and Sensor Development

  • A fluorescent probe based on pyrimidine was synthesized, exhibiting high selectivity for Al(3+) ions, showcasing the compound's application in developing sensitive and selective sensors for metal ions (Upadhyay & Kumar, 2010).

Organic Synthesis

  • Various synthetic methodologies involving related pyrimidine derivatives have been developed, demonstrating the versatility of these compounds in organic synthesis and the potential for creating a wide range of chemical entities for further study and application (Abdelrazek et al., 2019).

Mechanism of Action

The mechanism of action of this compound is not known. It would depend on the specific biological or chemical system in which the compound is used .

Future Directions

The future directions for research on this compound would depend on its potential applications. It could be of interest in fields such as medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

6-amino-1-benzyl-5-(benzylamino)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c19-16-15(20-11-13-7-3-1-4-8-13)17(23)21-18(24)22(16)12-14-9-5-2-6-10-14/h1-10,20H,11-12,19H2,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWATUJGRHJHMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(N(C(=O)NC2=O)CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-1-benzyl-5-(benzylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione

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